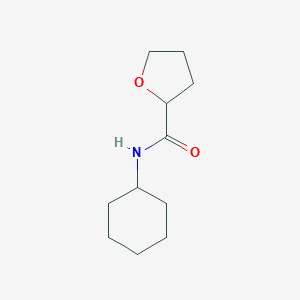

N-cyclohexyloxolane-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .Aplicaciones Científicas De Investigación

Catalyst for Selective Hydrogenation

N-cyclohexyloxolane-2-carboxamide derivatives have applications in the selective hydrogenation of phenol to cyclohexanone, an important intermediate in the manufacture of polyamides. The use of Pd nanoparticles supported on mesoporous graphitic carbon nitride demonstrates high activity and selectivity in this conversion under mild conditions, offering a green and efficient pathway for chemical synthesis (Wang et al., 2011).

Antitumor Activity

Compounds structurally related to N-cyclohexyloxolane-2-carboxamide, such as 2-cyanoaziridine-1-carboxamides, have shown antitumor activity against a variety of solid and hematological tumor cells. These compounds are particularly effective against strains resistant to conventional chemotherapy, highlighting their potential as novel cancer treatments (Iyengar et al., 1999).

Antituberculosis Agents

Indole-2-carboxamides, with structural similarities to N-cyclohexyloxolane-2-carboxamide, have been identified as promising antituberculosis agents. These compounds exhibit low micromolar potency against Mycobacterium tuberculosis, with modifications to their structure leading to improved activity and metabolic stability (Kondreddi et al., 2013).

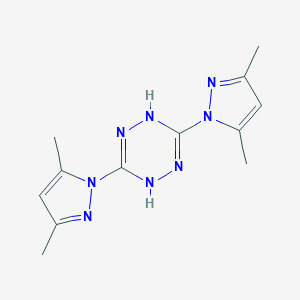

Synthesis of Heterocyclic Derivatives

N-cyclohexyloxolane-2-carboxamide derivatives have been used in the synthesis of various heterocyclic compounds, such as tetrahydrofuran, dioxolane, and oxazoline derivatives. These reactions, carried out under oxidative carbonylation conditions, highlight the versatility of N-cyclohexyloxolane-2-carboxamide derivatives in organic synthesis (Bacchi et al., 2005).

Antiviral Activity

Certain N-cyclohexyloxolane-2-carboxamide derivatives have shown potential as antiviral agents. The synthesis of thiazole C-nucleosides from glycosyl cyanides demonstrates the application of these compounds in developing treatments against various viral infections (Srivastava et al., 1977).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-cyclohexyloxolane-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c13-11(10-7-4-8-14-10)12-9-5-2-1-3-6-9/h9-10H,1-8H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLNXLOCXAKJRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2CCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyloxolane-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole](/img/structure/B31584.png)

![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B31590.png)